

BMS-813160: A Comparative Analysis of Crossreactivity with Other Chemokine Receptors

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For Researchers, Scientists, and Drug Development Professionals

BMS-813160 is a potent dual antagonist of the C-C chemokine receptors CCR2 and CCR5, developed to modulate inflammatory responses and leukocyte migration.[1][2][3] Understanding its selectivity and potential for cross-reactivity with other chemokine receptors is crucial for accurate interpretation of experimental results and for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **BMS-813160** with other chemokine receptors, supported by available experimental data.

Quantitative Comparison of Binding Affinities

The selectivity of **BMS-813160** has been evaluated against a panel of chemokine receptors. The following table summarizes the inhibitory concentrations (IC50) of **BMS-813160** for its primary targets, CCR2 and CCR5, and its activity against other tested chemokine receptors.



Chemokine Receptor	BMS-813160 IC50	Assay Type
CCR2	6.2 nM	Radioligand Binding
CCR5	3.6 nM	Radioligand Binding
CCR1	>25 μM	Not Specified
CCR4	>40 μM	Not Specified
CXCR2	>40 μM	Not Specified

Data sourced from MedChemExpress product information and supported by findings in a 2021 publication in ACS Medicinal Chemistry Letters.[2][4]

The data clearly indicates that **BMS-813160** is highly potent and selective for CCR2 and CCR5, with significantly lower affinity for CCR1, CCR4, and CXCR2. The IC50 values for these off-target receptors are in the micromolar range, suggesting a wide therapeutic window before significant engagement of these other chemokine receptors would be expected.

Functional Activity

Beyond binding affinity, the functional antagonist activity of **BMS-813160** has been assessed through various cellular assays.

Functional Assay	Target	BMS-813160 IC50
Chemotaxis (CTX)	CCR2	0.8 nM
CD11b Upregulation	CCR2	4.8 nM
Chemotaxis (CTX)	CCR5	1.1 nM
CD11b Upregulation	CCR5	5.7 nM

Data sourced from MedChemExpress product information.[4]

These functional data corroborate the binding affinity results, demonstrating potent antagonism of CCR2- and CCR5-mediated cellular responses at nanomolar concentrations.



Experimental Protocols

The following are generalized methodologies for the key experiments used to assess the cross-reactivity of chemokine receptor antagonists like **BMS-813160**.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor.

- Receptor Preparation: Membranes from cells stably expressing the chemokine receptor of interest are prepared.
- Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL2 for CCR2) and varying concentrations of the test compound (BMS-813160).
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand,
 typically by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon chemokine receptor activation.

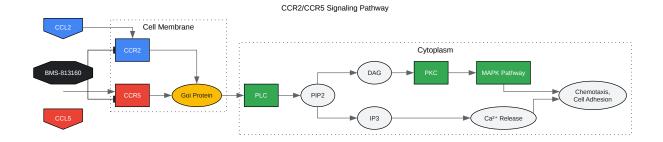
- Cell Preparation: Cells expressing the target chemokine receptor are loaded with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (BMS-813160).



- Ligand Stimulation: The cells are then stimulated with a known agonist (chemokine) for the target receptor.
- Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
- Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of CCR2/CCR5 and a typical experimental workflow for assessing antagonist activity.

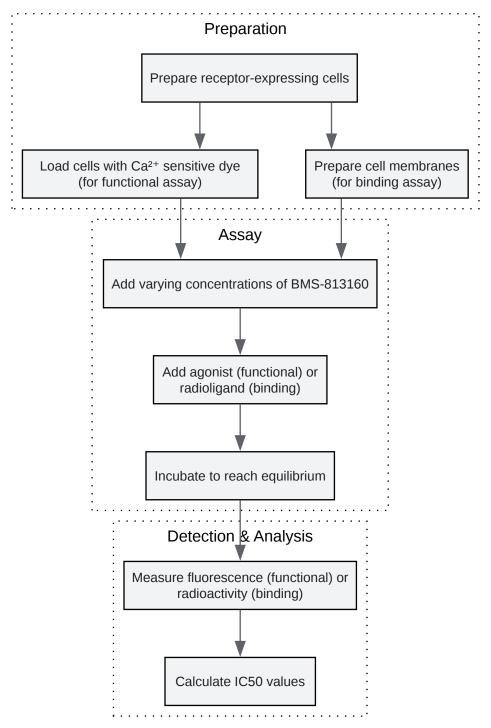


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Caption: Simplified signaling pathway of CCR2 and CCR5 antagonism by BMS-813160.



Antagonist Activity Experimental Workflow



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Caption: General experimental workflow for assessing BMS-813160 antagonist activity.



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